molecular formula C24H24BrNO3 B2500082 2-[(1-benzylpyridin-1-ium-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one;bromide CAS No. 1648840-37-2

2-[(1-benzylpyridin-1-ium-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one;bromide

Cat. No.: B2500082
CAS No.: 1648840-37-2
M. Wt: 454.364
InChI Key: SRMFZHMTBMWZCM-BGDWDFROSA-N
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Description

2-[(1-benzylpyridin-1-ium-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one;bromide is a complex organic compound that features a pyridinium salt structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridinium and indenone moieties in its structure suggests it may exhibit unique chemical and biological properties.

Properties

IUPAC Name

2-[(1-benzylpyridin-1-ium-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22NO3.BrH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-12,14-15H,13,16H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUPSYCTYVJOBU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=CC3=CC=[N+](C=C3)CC4=CC=CC=C4)C2=O)OC.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzylpyridin-1-ium-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one;bromide typically involves the following steps:

    Formation of the Pyridinium Salt: The initial step involves the alkylation of pyridine with benzyl bromide to form the pyridinium salt. This reaction is usually carried out in a solvent such as acetonitrile or toluene at elevated temperatures.

    Condensation Reaction: The next step involves the condensation of the pyridinium salt with 5,6-dimethoxy-3H-inden-1-one. This reaction is typically catalyzed by a base such as sodium hydroxide or potassium carbonate and is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzylpyridin-1-ium-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one;bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the pyridinium nitrogen.

Scientific Research Applications

2-[(1-benzylpyridin-1-ium-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one;bromide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders and cancers.

    Materials Science: Its properties may be exploited in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Biological Studies: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 2-[(1-benzylpyridin-1-ium-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one;bromide involves its interaction with specific molecular targets. The pyridinium moiety can interact with nucleophilic sites in biological molecules, while the indenone moiety may participate in redox reactions. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-benzylpyridin-1-ium bromide: A simpler pyridinium salt with similar alkylation properties.

    5,6-dimethoxy-3H-inden-1-one: The indenone precursor used in the synthesis of the target compound.

    N-benzylpyridinium salts: A class of compounds with similar structural features and reactivity.

Uniqueness

2-[(1-benzylpyridin-1-ium-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one;bromide is unique due to the combination of pyridinium and indenone moieties in its structure. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what intermediates are critical for ensuring high purity?

  • Methodological Answer: The compound can be synthesized via a multi-step pathway involving condensation of 5,6-dimethoxyinden-1-one derivatives with benzylpyridinium intermediates. Key intermediates include 5,6-dimethoxy-2-[(4-pyridyl)methyl]indan-1-one (CAS 4803-57-0) and dibenzylpiperidinium derivatives (e.g., CAS 844694-85-5). Purification via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) is critical to isolate the final product. Impurities such as unreacted starting materials or by-products (e.g., 1,1-dibenzylpiperidinium derivatives) should be monitored using HPLC with UV detection at 254 nm .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity of this compound?

  • Methodological Answer:

  • ¹H/¹³C NMR: The benzylpyridinium moiety shows characteristic aromatic protons at δ 7.2–8.5 ppm, while the dimethoxy groups resonate at δ 3.8–4.0 ppm. The indenone carbonyl appears as a singlet near δ 190 ppm in ¹³C NMR.
  • IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 1250–1050 cm⁻¹ (C-O from methoxy groups).
  • MS: ESI-MS in positive ion mode confirms the molecular ion peak at m/z 549.1879 (calculated for C₃₁H₃₆NO₃⁺) with bromide counterion .

Q. What solubility and stability considerations are essential for handling this compound in aqueous and organic solvents?

  • Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate degradation under prolonged light exposure; store at +5°C in amber vials. Aqueous solutions (pH 7–9) should be prepared fresh to avoid hydrolysis of the benzylpyridinium group .

Advanced Research Questions

Q. How can mechanistic studies elucidate the degradation pathways of this compound under oxidative conditions?

  • Methodological Answer: Use a 2³ factorial experimental design to evaluate degradation kinetics under varying pH (3–9), temperature (25–50°C), and oxidant concentrations (e.g., H₂O₂). Monitor degradation products via LC-MS/MS. Key intermediates include demethylated indenone derivatives and pyridinium ring-opened products. Statistical analysis (ANOVA) identifies significant factors (e.g., pH and temperature interactions) .

Q. What computational methods are suitable for modeling the compound’s electronic structure and binding interactions?

  • Methodological Answer: Perform DFT calculations (B3LYP/6-31G*) to optimize the geometry and calculate HOMO-LUMO gaps, which correlate with reactivity. Molecular docking (AutoDock Vina) can predict binding affinities to biological targets (e.g., acetylcholinesterase), guided by crystallographic data from related indenone derivatives .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved to confirm stereochemical assignments?

  • Methodological Answer: Use NOESY NMR to identify spatial proximity between the benzyl group and indenone methoxy protons. Variable-temperature NMR (VT-NMR) can distinguish dynamic conformational changes from static stereoisomerism. Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs) .

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